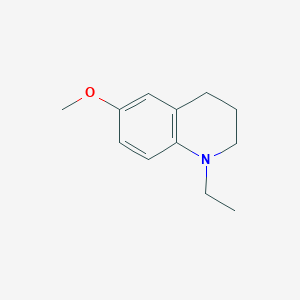

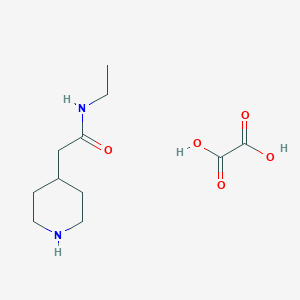

1-Ethyl-6-methoxy-1,2,3,4-tetrahydroquinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Ethyl-6-methoxy-1,2,3,4-tetrahydroquinoline is a chemical compound with the molecular formula C12H17NO and a molecular weight of 191.27 . It is a liquid at room temperature .

Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydroquinolines, including 1-Ethyl-6-methoxy-1,2,3,4-tetrahydroquinoline, can be achieved through a two-step procedure. The first step involves a regioselective intermolecular hydroaminoalkylation of ortho-chlorostyrenes with N-methylanilines. The second step is an intramolecular Buchwald–Hartwig amination .Molecular Structure Analysis

The InChI code for 1-Ethyl-6-methoxy-1,2,3,4-tetrahydroquinoline is 1S/C12H17NO/c1-3-13-8-4-5-10-9-11(14-2)6-7-12(10)13/h6-7,9H,3-5,8H2,1-2H3 .Chemical Reactions Analysis

The chemical reactions involving 1,2,3,4-tetrahydroquinolines are complex and can lead to a variety of products . For example, the reaction performed with 1,2,3,4-tetrahydroquinoline delivered the linear regioisomer in very good yield, which can be explained by the cyclic structure of the amine substrate minimizing its steric hindrance .Physical And Chemical Properties Analysis

1-Ethyl-6-methoxy-1,2,3,4-tetrahydroquinoline has a predicted boiling point of 329.2±35.0 °C and a predicted density of 1.012±0.06 g/cm3 . It is stored at room temperature and is a liquid in its physical form .Scientific Research Applications

-

Chemistry of Heterocyclic Compounds

- Summary of Application : 1,2,3,4-Tetrahydroisoquinolines are important structural motifs of various natural products and therapeutic lead compounds. They can act as precursors for various alkaloids displaying multifarious biological activities .

- Methods of Application : The C(1)-functionalization of 1,2,3,4-tetrahydroisoquinolines involves multicomponent reactions. Reactions involving isomerization of iminium intermediate (exo/endo isomerization) are highlighted .

- Results or Outcomes : The synthesis of C(1)-substituted derivatives of 1,2,3,4-tetrahydroisoquinolines has been a considerable research interest in recent years .

-

Medicinal Chemistry

- Summary of Application : 1,2,3,4-Tetrahydroisoquinolines based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

- Methods of Application : The development of novel THIQ analogs with potent biological activity has been a focus in the scientific community .

- Results or Outcomes : The structural–activity relationship (SAR) and mechanism of action of THIQ analogs have been studied .

-

Pharmaceutical Research and Development

Safety And Hazards

properties

IUPAC Name |

1-ethyl-6-methoxy-3,4-dihydro-2H-quinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-3-13-8-4-5-10-9-11(14-2)6-7-12(10)13/h6-7,9H,3-5,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRNKTNYEAZTWBE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCCC2=C1C=CC(=C2)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Ethyl-6-methoxy-1,2,3,4-tetrahydroquinoline | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-(2-chlorophenyl)-2-(pyridin-4-yl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2894511.png)

![3-((5-(isopropylthio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2894514.png)

![7-[2-(1,3-Benzoxazol-2-ylsulfanyl)ethyl]-8-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3-dimethylpurine-2,6-dione](/img/no-structure.png)

![N-(2-methylcyclohexyl)-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2894522.png)

![N,2-bis(4-methoxyphenyl)-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2894524.png)

![8-methoxy-4-(piperazin-1-yl)-5H-pyrimido[5,4-b]indole hydrochloride](/img/structure/B2894532.png)